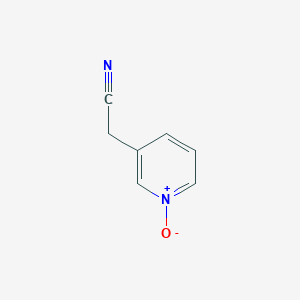

3-(Cyanomethyl)pyridin-1-ium-1-olate

Description

International Union of Pure and Applied Chemistry Nomenclature Conventions for Pyridine Nitrogen-Oxide Derivatives

The nomenclature of pyridine nitrogen-oxide derivatives follows established International Union of Pure and Applied Chemistry conventions that have evolved to accommodate the unique structural features of these heterocyclic compounds. According to the Hantzsch-Widman system, which provides a systematic method for naming heterocyclic compounds independent of carbocyclic names, the fundamental pyridine structure receives specific modifications when nitrogen oxidation occurs. The systematic name for the parent pyridine nitrogen-oxide follows the pattern of "1-oxidopyridin-1-ium," where the oxidation state of the nitrogen atom is explicitly indicated through the "oxido" prefix and the charged nature through the "ium" suffix.

For 3-(Cyanomethyl)pyridin-1-ium-1-olate, the complete International Union of Pure and Applied Chemistry nomenclature incorporates multiple structural elements that must be systematically addressed. The base pyridine ring system maintains its fundamental numbering scheme, with the nitrogen atom designated as position 1. The cyanomethyl substituent at position 3 introduces additional complexity, as the nitrile functional group (-Carbon≡Nitrogen) attached through a methylene bridge (-CH2-) must be properly designated. The oxidized nitrogen center creates a formal positive charge on the nitrogen atom, balanced by the negative charge on the oxygen atom, resulting in the zwitterionic "olate" designation.

The heterocyclic nomenclature system demonstrates specific priority rules when multiple heteroatoms are present. In the case of nitrogen and oxygen combinations, the system follows the principle of arranging heteroatom prefixes according to the largest period followed by the smallest row in the periodic table. This results in the "oxaza" combination for nitrogen-oxygen heterocycles, though in pyridine nitrogen-oxides, the oxide functionality is treated as a modification of the pyridine base structure rather than as a separate heterocyclic element.

Contemporary nomenclature databases, including the Chemical Abstracts Service registry system, recognize alternative naming conventions for this compound. The Simplified Molecular Input Line Entry System representation "C1=CC(=CN+[O-])CC#N" provides a standardized linear notation that captures the essential structural features. The International Chemical Identifier string InChI=1S/C7H6N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3H2 offers another systematic approach to structural representation that facilitates database searches and structural comparisons.

| Nomenclature System | Designation | Structural Features Captured |

|---|---|---|

| International Union of Pure and Applied Chemistry Systematic | 2-(1-oxidopyridin-1-ium-3-yl)acetonitrile | Complete structural description including substitution pattern |

| Chemical Abstracts Service | 3-(cyanomethyl)pyridin-1-ium-1-olate | Emphasis on substitution and charge distribution |

| Hantzsch-Widman | Modified pyridine derivative | Base heterocyclic framework |

Comparative Structural Analysis with Related Cyanomethyl-Substituted Heterocycles

The structural characteristics of 3-(Cyanomethyl)pyridin-1-ium-1-olate can be effectively understood through comparative analysis with related cyanomethyl-substituted heterocycles and other pyridine nitrogen-oxide derivatives. The fundamental pyridine nitrogen-oxide structure exhibits distinctive geometric parameters that differentiate it from the parent pyridine system. In pyridine nitrogen-oxide, the nitrogen-oxygen distance measures 1.34 Ångströms, while the Carbon-Nitrogen-Carbon angle expands to 124 degrees, representing a 7-degree increase compared to unoxidized pyridine. These structural modifications reflect the electronic reorganization that occurs upon nitrogen oxidation and provide the foundation for understanding substituted derivatives.

The cyanomethyl substitution introduces additional structural complexity through the incorporation of both a methylene spacer and a nitrile functional group. The linear geometry of the nitrile group (Carbon≡Nitrogen) creates a rigid structural element that extends from the pyridine ring system, potentially influencing both the electronic properties and the spatial arrangement of the molecule. Comparative analysis with 3-cyanopyridine nitrogen-oxide reveals that direct attachment of the nitrile group to the ring results in different electronic effects compared to the methylene-bridged arrangement in 3-(Cyanomethyl)pyridin-1-ium-1-olate.

Related cyanomethyl-substituted pyridine derivatives provide valuable structural benchmarks for understanding the electronic and steric effects of this substitution pattern. The presence of the electron-withdrawing nitrile group significantly affects the electron density distribution within the pyridine ring, potentially stabilizing the nitrogen-oxide functionality through resonance interactions. Studies of various cyanopyridine nitrogen-oxide derivatives have demonstrated that the position of cyano substitution substantially influences the nitrogen-oxygen bond dissociation enthalpy, indicating that electronic effects propagate throughout the molecular framework.

The structural relationship between 3-(Cyanomethyl)pyridin-1-ium-1-olate and other aminomethyl-substituted pyridine nitrogen-oxides reveals interesting parallels and distinctions. Compounds such as 3-(Aminomethyl)pyridine 1-oxide hydrochloride share the methylene-bridged substitution pattern but differ in the electronic nature of the terminal functional group. While the aminomethyl derivative introduces electron-donating characteristics through the amine functionality, the cyanomethyl variant provides strong electron-withdrawing effects through the nitrile group, creating fundamentally different electronic environments around the pyridine ring.

Crystallographic and computational studies of related pyridine nitrogen-oxide systems have revealed that substitution patterns significantly influence molecular planarity and conformational preferences. The pyridine nitrogen-oxide core maintains planarity, but substituents can introduce conformational flexibility or rigidity depending on their nature. In the case of 3-(Cyanomethyl)pyridin-1-ium-1-olate, the methylene bridge provides rotational freedom around the Carbon-Carbon bond connecting the substituent to the ring, while the linear nitrile group constrains the overall molecular geometry.

| Compound | Substitution Pattern | Key Structural Features | Electronic Effects |

|---|---|---|---|

| 3-(Cyanomethyl)pyridin-1-ium-1-olate | 3-Cyanomethyl | Methylene bridge, linear nitrile | Strong electron withdrawal |

| 3-Cyanopyridine nitrogen-oxide | 3-Cyano | Direct ring attachment | Direct conjugation |

| 3-(Aminomethyl)pyridine 1-oxide | 3-Aminomethyl | Methylene bridge, amine group | Electron donation |

| 4-Methylpyridine nitrogen-oxide | 4-Methyl | Direct alkyl substitution | Mild electron donation |

Tautomeric Considerations in Pyridinium-Olate Systems

Tautomeric equilibria in pyridinium-olate systems represent a fundamental aspect of their chemical behavior, with significant implications for understanding the structure and reactivity of 3-(Cyanomethyl)pyridin-1-ium-1-olate. The general phenomenon of tautomerism in pyridine nitrogen-oxides has been extensively studied, revealing complex equilibrium relationships that depend on substitution patterns, solvent environments, and temperature conditions. These tautomeric considerations are particularly relevant for substituted pyridinium-olate systems where additional functional groups can stabilize alternative tautomeric forms through electronic or steric effects.

The fundamental tautomeric equilibrium in pyridine nitrogen-oxide systems involves the redistribution of electrons and protons between different canonical forms. Nuclear magnetic resonance studies have demonstrated that pyridine nitrogen-oxides can exist in multiple tautomeric forms, with the preferred form depending on the specific substitution pattern and environmental conditions. For hydroxyl-substituted pyridine nitrogen-oxides, detailed proton and carbon-13 nuclear magnetic resonance investigations have revealed that compounds can exist as oxo tautomers rather than hydroxy tautomers, indicating the significance of electronic stabilization in determining tautomeric preferences.

In the specific case of 3-(Cyanomethyl)pyridin-1-ium-1-olate, tautomeric considerations must account for the electronic influence of the cyanomethyl substituent. The strong electron-withdrawing nature of the nitrile group can significantly affect the electron density distribution within the pyridine ring, potentially stabilizing certain tautomeric forms over others. The methylene bridge between the ring and the nitrile group provides some electronic insulation, but conjugative effects can still propagate through the aromatic system.

The basicity characteristics of pyridine nitrogen-oxides provide important insights into their tautomeric behavior. Pyridine nitrogen-oxide demonstrates significantly reduced basicity compared to the parent pyridine, with the protonation constant (pKa) of protonated pyridine nitrogen-oxide measured at 0.8, representing five orders of magnitude less basicity than pyridine itself. This dramatic reduction in basicity reflects the electronic reorganization that occurs upon nitrogen oxidation and influences the tautomeric equilibria that can be established in substituted derivatives.

The crystallographic structure determination of 2-hydroxypyridine nitrogen-oxide has provided definitive evidence for tautomeric preferences in the solid state. X-ray diffraction analysis revealed that this compound exists as the 1-hydroxypyridin-2-one tautomer both in solution and in the crystalline state, demonstrating the thermodynamic stability of the oxo tautomeric form. This finding has important implications for understanding tautomeric behavior in other substituted pyridine nitrogen-oxide systems, including cyanomethyl derivatives.

Substituent effects on tautomeric equilibria have been systematically investigated through comparative studies of various pyridine nitrogen-oxide derivatives. Research has shown that electron-withdrawing substituents generally stabilize tautomeric forms that maximize conjugative stabilization, while electron-donating groups can favor alternative tautomeric arrangements. The cyanomethyl substitution in 3-(Cyanomethyl)pyridin-1-ium-1-olate represents a particularly interesting case, as the electron-withdrawing nitrile group is separated from the ring by a methylene spacer, creating a complex electronic environment that may support multiple tautomeric forms.

Solvent effects represent another crucial factor in determining tautomeric equilibria in pyridinium-olate systems. Studies conducted in dimethyl sulfoxide have revealed different tautomeric preferences compared to other solvents, indicating that hydrogen bonding and polarity effects can significantly influence the relative stability of different tautomeric forms. For 3-(Cyanomethyl)pyridin-1-ium-1-olate, the presence of multiple potential hydrogen bonding sites (the nitrogen-oxide functionality and the nitrile nitrogen) creates opportunities for complex solvent-solute interactions that could affect tautomeric behavior.

| Tautomeric Form | Electronic Characteristics | Stabilization Factors | Environmental Dependence |

|---|---|---|---|

| Zwitterionic olate | Charge separation | Dipolar interactions | High polarity solvents |

| Protonated oxide | Reduced charge separation | Hydrogen bonding | Protic environments |

| Ring-substituted variants | Modified electron density | Conjugative effects | Temperature dependent |

Properties

IUPAC Name |

2-(1-oxidopyridin-1-ium-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPFILFOKYMAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287772 | |

| Record name | (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-88-7 | |

| Record name | 3-Pyridineacetonitrile, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6635-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6635-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyanomethyl)pyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Pyridin-1-ium-1-olate Precursors with Cyanomethyl Halides

One common approach to prepare 3-(Cyanomethyl)pyridin-1-ium-1-olate involves the alkylation of pyridin-1-ium-1-olate or related mesoionic compounds with cyanomethyl electrophiles such as chloroacetonitrile.

- Reaction Conditions: The alkylation is typically conducted in polar aprotic solvents like dimethylformamide (DMF) under basic conditions to facilitate nucleophilic attack by the pyridin-1-ium-1-olate nitrogen on the cyanomethyl halide.

- Example: Nein et al. reported the reaction of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile in DMF and base, yielding an alkylated product that upon further treatment gave a mesoionic cyanomethyl derivative with high yield (~80%).

This method highlights the utility of chloroacetonitrile as a cyanomethyl source and the importance of solvent and base choice for successful alkylation.

Cyclization and Intramolecular Reactions Leading to Pyridinium N-oxides

Another approach involves intramolecular cyclizations or ring transformations that yield pyridinium N-oxides with cyanomethyl substituents.

- Mechanism: Starting from precursors bearing amino and cyano groups, controlled cyclization under reflux or heating conditions can form the pyridinium N-oxide ring system.

- Example: Saha and coworkers demonstrated intramolecular cyclization of ortho-substituted anilines tethered to triazoles, resulting in fused heterocycles including cyanomethyl-substituted pyridinium N-oxides.

Such cyclizations often require precise temperature control and sometimes catalysts or bases to promote ring closure efficiently.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer a convergent route to substituted pyridines and related N-oxides, including cyanomethyl derivatives.

- Typical Reagents: Aromatic aldehydes, ketones, malononitrile, and ammonium acetate are combined in a one-pot reaction.

- Solvent and Conditions: Anhydrous toluene under reflux is preferred to avoid hydrolysis of intermediates, as protic solvents like ethanol can lead to side reactions and lower yields.

- Example: Scanlon et al. synthesized 2-acylamino-3-cyano-4,6-diphenylpyridine derivatives via a four-component condensation involving malononitrile, aromatic aldehydes, and ketones in toluene, yielding pyridinium intermediates with cyano substituents.

This method emphasizes the importance of solvent choice and reaction optimization for the successful formation of cyano-substituted pyridinium compounds.

Oxidative and Cyclotransformation Routes

Some methods involve oxidative ring closure or ring-opening/ring-closing transformations to generate pyridinium N-oxides with cyanomethyl groups.

- Oxidants: Manganese dioxide (MnO2) or tribromophenol bromine (TBP) have been used to promote oxidative cyclization.

- Example: Kvaskoff and coworkers employed MnO2-mediated oxidation to convert hydrazone intermediates into triazolo-pyridazine N-oxides bearing cyano groups, with yields up to 71%.

These oxidative methods are valuable for late-stage functionalization and structural diversification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Alkylation with chloroacetonitrile | Pyridin-1-ium-1-olate, chloroacetonitrile, DMF, base | ~80% | Requires aprotic solvent and basic conditions |

| Intramolecular cyclization | Ortho-substituted anilines, heating/reflux | 61–70% | Pictet–Spengler type reactions |

| Multicomponent condensation | Aromatic aldehyde, ketone, malononitrile, NH4OAc, toluene reflux | 15–80% (varies) | Solvent choice critical; toluene preferred |

| Oxidative cyclization | Hydrazones, MnO2 or TBP, heat | 67–71% | Useful for complex fused heterocycles |

Detailed Research Findings and Notes

- Solvent Effects: Protic solvents such as ethanol can promote hydrolysis of imine intermediates in condensation reactions, reducing yield. Anhydrous toluene is preferred for condensation involving malononitrile and aromatic carbonyl compounds to avoid side reactions.

- Base Catalysis: The presence of bases is essential in alkylation and cyclization steps to deprotonate intermediates and facilitate nucleophilic attack.

- Temperature Control: Reflux or elevated temperatures are often necessary to drive cyclization or ring closure reactions to completion, but excessive heating can degrade sensitive intermediates.

- Purification: Products are typically purified by recrystallization or chromatography; some oxidative cyclization products can be purified by sublimation.

- Yields: Preparation yields vary widely depending on the method, substrate purity, and reaction conditions, ranging from moderate (~15%) in complex condensations to high (~80%) in optimized alkylation reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyanomethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; conditions: aqueous or organic solvents, room temperature to 80°C.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.

Substitution: Amines, thiols; conditions: organic solvents, mild to moderate temperatures.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-(Cyanomethyl)pyridin-1-ium-1-olate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . For example, it has been shown to inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

3-(Cyanomethyl)pyridine: Similar structure but lacks the 1-ium-1-olate moiety.

Pyridine N-oxide: Contains an oxidized nitrogen atom but lacks the cyanomethyl group.

4-(Cyanomethyl)pyridine: Similar structure but with the cyanomethyl group at the 4-position.

Uniqueness: 3-(Cyanomethyl)pyridin-1-ium-1-olate is unique due to the presence of both the cyanomethyl group and the 1-ium-1-olate moiety, which confer distinct chemical reactivity and biological activity . This combination of functional groups allows for a broader range of applications and interactions compared to its similar compounds .

Biological Activity

3-(Cyanomethyl)pyridin-1-ium-1-olate is an organic compound characterized by a pyridine ring with a cyanomethyl substituent and an anionic 1-olate moiety. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and related fields.

Biological Activity

Research indicates that 3-(Cyanomethyl)pyridin-1-ium-1-olate exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects in biological systems.

- Enzyme Inhibition : It has been noted for inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological effects of 3-(Cyanomethyl)pyridin-1-ium-1-olate are attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

- Hydrogen Bonding : The compound can form hydrogen bonds with key amino acid residues in enzymes, altering their activity.

- Electrophilic Attack : The cyanomethyl group may participate in nucleophilic attacks on electrophilic centers in target molecules.

- Metal Ion Coordination : Potential interactions with metal ions, influencing enzyme function and stability.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-(Cyanomethyl)pyridin-1-ium-1-olate against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Antioxidant Properties

In vitro assays measuring the compound's ability to scavenge DPPH radicals revealed an IC50 value of 25 µM, indicating robust antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition Study

The compound was tested for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Results showed that 3-(Cyanomethyl)pyridin-1-ium-1-olate inhibited DHODH with an IC50 value of 50 µM, highlighting its potential role in cancer therapy by disrupting nucleotide synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Cyanomethyl)pyridine | Cyanomethyl group on pyridine | Different reactivity due to substitution position |

| N-methylpyridinium iodide | Quaternized pyridine | Ionic character affecting solubility |

| Pyridine-N-Oxide | Oxidized nitrogen in pyridine | Distinct electronic properties affecting reactivity |

| 2-Cyanopyridine | Cyanogroup at position 2 on pyridine | Varying biological activity compared to 3-position |

Q & A

Q. How does the cyanomethyl group affect the compound’s mesoionic character compared to ethoxycarbonyl analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.